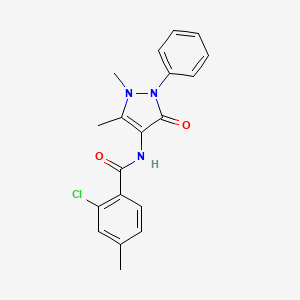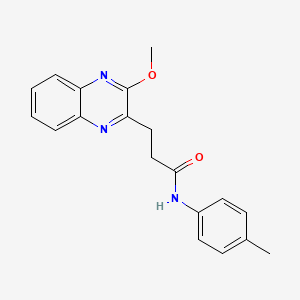
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and reducing cell proliferation. It has also been shown to modulate various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile in lab experiments is its potential to inhibit cancer cell growth. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various experiments. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile. One of the potential directions is to investigate the compound's potential in the treatment of diabetes and other metabolic disorders. Another direction is to explore the compound's potential in the development of new drugs for the treatment of cancer and other diseases. Furthermore, more studies are needed to understand the compound's mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a promising compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in several studies. This compound has several biochemical and physiological effects and has the potential to be developed into new drugs for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
Synthesis Methods
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile can be synthesized using various methods. One of the commonly used methods is the condensation reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde and 3-(2-furyl)acrylic acid under basic conditions. The reaction proceeds smoothly in the presence of a base such as triethylamine and yields the desired product in good yield.
Scientific Research Applications
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. This compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-6-14-15(7-11(10)2)19-16(18-14)12(9-17)8-13-4-3-5-20-13/h3-8H,1-2H3,(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKULWMSLDYRD-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)